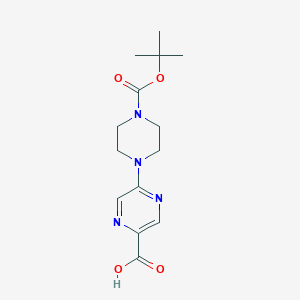

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

Description

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid (CAS: 1209646-17-2) is a pyrazine-based compound featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of amide-coupled derivatives for drug discovery . The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables conjugation with amines or other nucleophiles. Its synthesis typically involves palladium-catalyzed amination or coupling reactions, followed by Boc deprotection and purification via chromatography .

Properties

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)11-9-15-10(8-16-11)12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWAJHNYJXSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672000 | |

| Record name | 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209646-17-2 | |

| Record name | 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

Protection of the piperazine nitrogen: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperazine ring, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes activation for nucleophilic acyl substitution, forming amides. This is critical for generating pharmacologically active derivatives:

Reagents & Conditions :

-

Activation : 1,1'-Carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 50°C for 30 minutes .

-

Coupling : Amines (e.g., aryl-piperazines) in THF at 80°C for 3–16 hours .

Mechanism : CDI converts the carboxylic acid to an acyl imidazole intermediate, which reacts with amines to form stable amides .

Boc Deprotection of the Piperazine Moiety

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free piperazine for further functionalization:

Reagents & Conditions :

| Deprotection Agent | Time | Yield | Application Example | Source |

|---|---|---|---|---|

| HCl (4 M in dioxane) | 2–4 h | >95% | Synthesis of hydroxamic acids | |

| TFA/DCM (1:1) | 1 h | Quant. | Alkylation of free piperazine |

Note : Deprotection enables subsequent alkylation or acylation of the piperazine nitrogen.

Reduction of the Carboxylic Acid

The carboxylic acid group is reduced to a primary alcohol using strong hydride donors:

Reagents & Conditions :

-

Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in THF at 0–25°C.

| Reducing Agent | Temperature | Yield | Product | Source |

|---|---|---|---|---|

| LiAlH₄ | 0°C → 25°C | 60–75% | Primary alcohol derivative | |

| BH₃·THF | 25°C | 50–65% | Alcohol with Boc retention |

Limitation : Over-reduction of the pyrazine ring is avoided by controlling reaction time.

Hydroxamic Acid Formation

The carboxylic acid is converted to hydroxamic acids for metalloenzyme inhibition:

Reagents & Conditions :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| CDI-mediated coupling | THF, 50°C, 30 min | 85% | |

| Deprotection (HCl/EtOH) | RT, 2 h | 90% |

Application : Hydroxamic acids exhibit histone deacetylase (HDAC) inhibitory activity .

Esterification Reactions

The carboxylic acid is esterified for prodrug design or solubility modulation:

Reagents & Conditions :

| Alcohol | Catalyst | Yield | Product Ester | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 95% | Methyl ester | |

| Propanol | H₂SO₄ | 70% | Propyl ester |

Utility : Ester derivatives improve membrane permeability in vitro .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings for structural diversification:

Reagents & Conditions :

| Boronic Acid Partner | Catalyst | Yield | Product Application | Source |

|---|---|---|---|---|

| Pyrimidin-5-yl | Pd(PPh₃)₄ | 65% | Kinase inhibitor intermediates |

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, particularly in the central nervous system due to the presence of the piperazine moiety.

Antidepressant and Anxiolytic Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant and anxiolytic effects. Studies have shown that modifications to the piperazine structure can enhance these effects, making 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid a candidate for further investigation in treating mood disorders .

Anticancer Research

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The piperazine ring's ability to interact with various receptors could be leveraged to develop novel cancer therapies .

Neuropharmacology

The compound's potential neuropharmacological applications are under investigation, particularly concerning its effects on neurotransmitter systems. The piperazine structure is known for modulating serotonin and dopamine receptors, which are crucial in treating neurological disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Key Observations :

- Pyrazine vs. Pyrimidine derivatives (e.g., QD-9828) may exhibit stronger DNA intercalation due to enhanced π-stacking .

- Benzene Core : Benzoic acid derivatives (e.g., 162046-66-4) display higher lipophilicity (clogP ~2.5 vs. 1.8 for pyrazine), favoring membrane permeability .

- Acetic Acid Derivatives : Shorter chain length in acetic acid analogues (e.g., 1049785-94-5) limits steric hindrance, making them suitable for fragment-based drug design .

Functional Analogues with Modified Piperazine Substituents

Key Observations :

- Boc Protection : The Boc group in the target compound contrasts with bioactive derivatives bearing hydrophobic (e.g., 4-methylbenzyl) or electron-withdrawing (e.g., trifluoromethyl) groups, which enhance target binding .

- Cytostatic Activity : Pyrazine-2-carboxylic acid amides (e.g., 6c and 6h) demonstrate that cyclopentylamide substituents significantly improve cytostatic effects compared to the unmodified carboxylic acid .

Key Observations :

- Acetic acid derivatives exhibit superior aqueous solubility due to their shorter, polar side chains .

Biological Activity

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid (CAS No. 1209646-17-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 322.36 g/mol. The compound features a piperazine ring and a pyrazine moiety, which are commonly associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves reactions that introduce the tert-butoxycarbonyl (Boc) group onto the piperazine nitrogen, followed by carboxylation at the pyrazine position. A common synthetic route includes the use of sodium hydroxide in ethanol or tetrahydrofuran under controlled conditions, leading to moderate yields of the desired product .

Antitumor Activity

Research indicates that derivatives of pyrazine compounds, including those with piperazine moieties, exhibit significant antitumor activity. These compounds may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. For instance, aminopyrazine derivatives have shown potent anti-tumor effects by targeting the PI3K pathway .

Antiviral Properties

Some studies have suggested that pyrazine derivatives possess antiviral properties, particularly against hepatitis B virus (HBV). Compounds similar to this compound have been evaluated for their efficacy in inhibiting HBV replication, showing promise as potential therapeutic agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For example, it was tested against HepG2 liver cancer cells and demonstrated an acceptable selectivity index, indicating that it could potentially be developed further as an anticancer agent .

Stock Solution Preparation Table

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.2433 mL | 16.2164 mL | 32.4328 mL |

| 5 mM | 0.6487 mL | 3.2433 mL | 6.4866 mL |

| 10 mM | 0.3243 mL | 1.6216 mL | 3.2433 mL |

This table provides guidance on preparing stock solutions for experimental use, essential for standardizing concentrations in biological assays .

Case Studies

- Antitumor Efficacy : A study explored the effects of pyrazine derivatives on various cancer cell lines, revealing that modifications to the piperazine ring significantly influenced both potency and selectivity against tumor cells.

- Antiviral Screening : Another investigation assessed the antiviral activity of similar compounds against HBV, highlighting their potential as therapeutic agents in managing viral infections resistant to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid, and how does the Boc protection strategy influence reaction efficiency?

- The compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and Boc-protected piperazine. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the piperazine amine, enabling selective functionalization. For example, tert-butyl esters (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) are synthesized via nucleophilic substitution or amidation, followed by Boc deprotection under acidic conditions (e.g., TFA or HCl) . Key steps include:

- Coupling : Use of DCM or THF as solvents with bases like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate intermediates .

- Yield optimization : Reaction temperatures between 0–25°C and extended reaction times (12–24 h) improve yields .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- NMR spectroscopy : 1H/13C NMR confirms Boc group presence (e.g., tert-butyl protons at δ ~1.4 ppm) and piperazine/pyrazine ring connectivity .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous tert-butyl piperazine carboxylates (e.g., triclinic crystal system with α = 88.85°, β = 81.21°, γ = 87.64°) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 363.36 g/mol for C15H21N5O4) .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or optimizing synthesis conditions for this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify low-energy pathways .

- Solvent/base selection : COSMO-RS simulations predict solvent polarity effects on Boc deprotection kinetics .

- Machine learning : Training datasets from analogous piperazine derivatives (e.g., tert-butyl 4-(3-boronic acid phenyl)piperazine-1-carboxylate) optimize reaction parameters (temperature, catalyst loading) .

Q. How do researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals or inconsistent mass spectrometry results?

- Dynamic effects : Variable-temperature NMR identifies conformational exchange in piperazine rings, which may cause signal broadening .

- Impurity profiling : LC-MS/MS detects side products (e.g., tert-butyl cleavage byproducts at m/z 263.12) .

- Isotopic labeling : 15N-labeled Boc-piperazine derivatives clarify nitrogen coupling patterns in HMBC spectra .

Q. What strategies are employed to enhance the compound's stability during biological assays, given its potential hydrolysis under physiological conditions?

- pH control : Buffers (pH 6–7.4) minimize Boc group hydrolysis, as shown in stability studies of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate .

- Prodrug design : Masking the carboxylic acid as an ethyl ester improves cell permeability, with enzymatic hydrolysis regenerating the active form .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) maintains integrity during long-term storage .

Methodological Considerations

Q. What are the critical factors in designing a multi-step synthesis protocol for derivatives of this compound, particularly for drug discovery applications?

- Orthogonal protection : Use of Boc alongside Fmoc or Alloc groups enables sequential functionalization of the piperazine and pyrazine moieties .

- Scale-up challenges : Continuous-flow reactors reduce exothermic risks during Boc deprotection, as demonstrated for tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate .

- Biological compatibility : Post-synthetic modifications (e.g., amidation of the carboxylic acid) improve solubility in assay media (PBS or DMEM) .

Q. How can researchers address low yields in the final coupling step between Boc-piperazine and pyrazine-2-carboxylic acid?

- Catalyst screening : Pd(OAc)2/Xantphos systems enhance Buchwald-Hartwig coupling efficiency for electron-deficient pyrazines .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for tert-butyl 4-(5-pyrimidinyl)piperazine-1-carboxylate (yield increase from 45% to 72%) .

- Byproduct analysis : TLC monitoring identifies unreacted starting materials, guiding stoichiometric adjustments (1.2–1.5 eq. of pyrazine-2-carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.